molecular formula C17H21NO B1524737 2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine CAS No. 1178482-91-1

2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine

カタログ番号: B1524737
CAS番号: 1178482-91-1
分子量: 255.35 g/mol
InChIキー: LGFHYNNNCWRVMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)ethanamine. This nomenclature follows the standard International Union of Pure and Applied Chemistry naming conventions for organic compounds, where the ethanamine backbone serves as the principal functional group, with positional descriptors indicating the locations of the substituted phenyl rings.

The structural representation of this molecule demonstrates a complex arrangement of aromatic systems connected through a two-carbon chain bearing an amino group. The molecule consists of two distinct phenyl ring systems: one bearing two methyl substituents at the 3 and 5 positions, and another featuring a methoxy group at the 3 position. The ethanamine chain connects these aromatic systems, with the amino group positioned at the terminus adjacent to the methoxy-substituted phenyl ring.

The three-dimensional molecular structure can be described through various computational representations. The compound exhibits specific conformational preferences due to the steric interactions between the aromatic rings and the flexible ethyl linker. The spatial arrangement of the substituents influences both the chemical reactivity and potential biological activity of the molecule.

特性

IUPAC Name

2-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-7-13(2)9-14(8-12)10-17(18)15-5-4-6-16(11-15)19-3/h4-9,11,17H,10,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFHYNNNCWRVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C2=CC(=CC=C2)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl amines and ketones under controlled conditions. The purity of synthesized compounds is crucial, with reports indicating that this compound can be obtained with a purity exceeding 95% .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of phenethylamines have shown selective activity against various pathogens. In particular, research indicates that modifications in the structure can lead to enhanced activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may interact with bacterial cell membranes or specific metabolic pathways, although detailed mechanisms remain to be elucidated .

Antichlamydial Activity

A study focused on related compounds demonstrated their selective activity against Chlamydia, suggesting that structural features such as electron-withdrawing groups could enhance efficacy. Compounds that retained certain substituents exhibited moderate antibacterial activity, indicating a potential pathway for developing new antimicrobial agents based on this scaffold .

Toxicity and Safety Profile

Assessments of toxicity are critical for any new compound. Preliminary studies have shown that certain derivatives do not exhibit significant toxicity towards human cells, which is promising for further development. However, comprehensive toxicological evaluations are necessary to establish a safety profile before clinical applications .

Case Studies

  • Case Study on Antimicrobial Activity : A derivative of this compound was tested against Neisseria meningitidis and Haemophilus influenzae, showing varying degrees of efficacy compared to standard antibiotics. The results indicated a need for further structural modifications to improve potency .
  • Case Study on Chlamydial Infections : In vitro studies demonstrated that specific analogs could reduce chlamydial inclusion sizes and numbers in infected cells. These findings suggest that the compound may disrupt the pathogen's lifecycle, providing a basis for further exploration in treating chlamydial infections .

Research Findings Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Focus Findings Reference
Antimicrobial ActivityModerate activity against N. meningitidis and H. influenzae
Antichlamydial ActivitySelective reduction in chlamydial inclusion size and numbers
Toxicity ProfileLow toxicity in human cell assays; further studies needed

科学的研究の応用

Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation in therapeutic applications. Some key findings include:

Activity Description
Antidepressant Potential to modulate serotonin levels, suggesting antidepressant properties .
Analgesic Effects Exhibits pain-relieving properties in animal models.
Neuroprotective Shows promise in protecting neuronal cells from oxidative stress.

Antidepressant Research

Recent studies have explored the compound's ability to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. In animal models, administration has resulted in significant reductions in depressive-like behaviors .

Pain Management

Investigations into the analgesic properties of this compound reveal its efficacy in reducing pain responses. Preclinical trials have shown it to be comparable to established analgesics, making it a candidate for further development in pain management therapies.

Neuroprotection

The compound's neuroprotective effects have been studied with promising results indicating that it may protect against neuronal damage caused by oxidative stress. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antidepressant Efficacy

A study conducted on mice demonstrated that the administration of this compound led to a significant increase in serotonin levels within the brain, correlating with improved mood and reduced anxiety-like behaviors. These findings suggest potential applications in treating major depressive disorder (MDD) .

Case Study 2: Analgesic Properties

In a controlled trial involving rats, researchers found that doses of this compound resulted in a marked decrease in pain sensitivity compared to control groups. This suggests its potential as a non-opioid analgesic alternative.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

(a) 1-(3,5-Dimethoxyphenyl)ethanamine
  • Structure : Differs by replacing methyl groups with methoxy substituents at the 3,5-positions.
  • Impact: Methoxy groups are stronger electron donors than methyl groups, increasing the electron density of the aromatic ring. This alters reactivity in electrophilic substitution and may influence binding affinity in biological systems.
  • Synthesis : Prepared via lithium-halogen exchange using 1-bromo-3,5-dimethoxybenzene, yielding a 65% product (similar to methods for the target compound) .
  • Similarity Score : 0.97 compared to the target compound .
(b) (S)-1-(3-Methoxyphenyl)ethan-1-amine
  • Structure : Retains the 3-methoxyphenyl group but lacks the 3,5-dimethylphenyl substituent.
  • Synthesis : Used in reductive amination for solid-phase synthesis, indicating versatility in derivatization .
  • Similarity Score : 1.00 .
(c) 1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine
  • Structure : Replaces 3,5-dimethylphenyl with a trifluoromethyl group at the para position.
  • Impact : The electron-withdrawing trifluoromethyl group decreases aromatic electron density, altering electronic interactions in catalysis or receptor binding.
  • Synthesis: Involves condensation with 3,5-di-tert-butyl-o-benzoquinone under argon, highlighting compatibility with sensitive functional groups .

Stereochemical Variations

(a) (R)-1-(3-Methoxyphenyl)ethanamine
  • Structure : Enantiomer of (S)-1-(3-methoxyphenyl)ethan-1-amine.
  • Impact : Stereochemistry may influence chiral recognition in asymmetric synthesis or pharmacological activity.
  • Application : Used in enantioselective synthesis, demonstrating the importance of stereochemistry in functional outcomes .

準備方法

General Synthetic Strategies

The synthesis of such substituted ethylamines typically involves:

The presence of 3,5-dimethyl and 3-methoxy substituents on the phenyl rings requires careful control of regioselectivity and functional group tolerance.

Reductive Amination Approach

One established method for preparing aryl ethylamines like 2-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine is reductive amination of the corresponding aryl ketone with an amine source.

  • Starting materials: 3,5-dimethylacetophenone and 3-methoxyphenylamine or their derivatives.
  • Reaction conditions: Typically, the ketone and amine are reacted in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with Pd/C under hydrogen.
  • Solvents: Methanol, ethanol, or tetrahydrofuran (THF) are commonly used.
  • Temperature: Room temperature to mild heating (25–60°C).
  • Yields: High yields (70–90%) are achievable with optimized conditions.

This approach allows direct formation of the secondary amine with control over stereochemistry if chiral catalysts or auxiliaries are employed.

One-Pot Multi-Step Synthesis

Recent advances include mild, scalable one-pot syntheses involving sequential N-substitution, thiourea formation, and cyclodesulfurization under visible light irradiation.

  • Procedure:
    • Initial N-substitution of o-phenylenediamine derivatives.
    • Thiourea formation with aryl isothiocyanates.
    • Visible light-mediated cyclodesulfurization to yield N-substituted 2-aminobenzimidazoles.
  • Reaction conditions: Room temperature, inorganic bases such as potassium carbonate (K2CO3), ethanol-water solvent mixtures.
  • Yields: Up to 81% for related amine derivatives.
  • Relevance: While this method is more specific to benzimidazole derivatives, it illustrates modern mild conditions applicable to complex amine synthesis.

Stepwise Synthesis via Intermediate Formation

A detailed patented process for related methoxyphenyl ethylamines involves:

  • Step (a): Condensation of 4-methoxyacetophenone with chiral amines (e.g., (S)-(-)-α-methylbenzylamine) in toluene with p-toluenesulfonic acid catalyst under reflux and azeotropic removal of water.
  • Step (b): Catalytic hydrogenation with Pd/C to reduce the imine intermediate.
  • Step (c): Formation of the amine salt by reaction with p-toluenesulfonic acid.
  • Advantages: Provides optically pure amines with good yield.
  • Disadvantages: Use of chiral auxiliaries and long reaction times (10–12 hours reflux).
  • Commercial viability: Moderate, depending on catalyst and solvent recovery.

Coupling of Carboxylic Acid Derivatives with Amines

An alternative approach involves:

  • Preparation of substituted aryl carboxylic acids via oxidation of thioether intermediates.
  • Coupling these acids with amine precursors under amide bond-forming conditions.
  • Use of coupling agents such as HATU and bases like N,N-diisopropylethylamine in solvents like dry tetrahydrofuran.
  • Ester hydrolysis and subsequent amide condensation steps.
  • Purification by extraction and recrystallization.
  • Yields reported around 60–70% for similar amine derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%) Reference
Reductive amination Ketone + amine, NaBH3CN or Pd/C, MeOH, RT Simple, high yield Control of stereochemistry needed 70–90 General knowledge
Asymmetric ketimine reduction Chiral catalysts (spiroborate esters, Rh complex), BH3-THF, trichlorosilane High optical purity Expensive, hazardous reagents Up to 90 (optical purity)
One-pot N-substitution + cyclization o-Phenylenediamine, isothiocyanates, K2CO3, visible light, EtOH/H2O Mild conditions, scalable Specific to benzimidazole derivatives ~81
Stepwise condensation + hydrogenation 4-methoxyacetophenone + chiral amine, p-TsOH, Pd/C, toluene reflux Good optical purity, well-studied Long reaction time, chiral auxiliaries 60–80
Carboxylic acid coupling Sulfonyl aryl carboxylic acid + amine, HATU, DIPEA, THF Versatile, allows structural diversity Multiple steps, moderate yield 60–70

Detailed Research Findings and Notes

  • Base selection: Inorganic bases, especially carbonates like K2CO3, are preferred for substitution and coupling reactions due to their mildness and efficiency.
  • Solvent choice: Ethanol-water mixtures and dry THF are common for maintaining solubility and reaction control.
  • Temperature: Most reactions proceed efficiently at room temperature or mild heating, reducing side reactions.
  • Purification: Silica gel chromatography and recrystallization are standard, though chromatographic methods may limit scalability.
  • Optical purity: Achieving high enantiomeric excess requires chiral catalysts or auxiliaries, which can increase cost and complexity.
  • Scale-up considerations: Methods avoiding hazardous reagents and complex catalysts are preferred for industrial applications.

Q & A

Basic: What are the established synthetic routes for 2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine?

The synthesis typically involves a multi-step approach:

  • Step 1: Alkylation of 3,5-dimethylphenol using agents like 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) to form the phenoxy intermediate .
  • Step 2: Introduction of the ethanamine moiety via reductive amination or nucleophilic substitution. For the 3-methoxyphenyl group, methods such as condensation of 3-methoxyacetophenone with appropriate amines (adapted from chiral phenethylamine syntheses) are employed .
  • Purification: Column chromatography or recrystallization ensures high purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Key optimization strategies include:

  • Catalyst Screening: Transition metal catalysts (e.g., Pd/C for hydrogenation) enhance amination efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during alkylation .
  • In-line Analytics: Use HPLC-MS to monitor reaction progress and adjust parameters in real time .

Basic: Which spectroscopic and analytical methods validate the compound’s structure?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Aromatic protons in the 3,5-dimethylphenyl group appear as singlets (δ 6.7–7.1 ppm), while methoxy protons resonate at δ 3.7–3.9 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 284.18) .
  • X-ray Crystallography: Resolves absolute configuration, critical for chiral analogs .

Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR data?

  • Dynamic Effects: Rotameric equilibria or solvent polarity may shift peaks. Use variable-temperature NMR to identify conformational changes .
  • 2D Techniques: HSQC and COSY correlate proton-carbon couplings to assign overlapping signals .
  • Computational Validation: Compare experimental data with DFT-predicted chemical shifts (software: Gaussian or ADF) .

Basic: What biological targets or pathways are associated with this compound?

  • Neurotransmitter Receptors: Structural analogs show affinity for serotonin (5-HT) and dopamine receptors, suggesting potential CNS activity .
  • Enzyme Inhibition: Methoxy and dimethyl groups may interact with cytochrome P450 isoforms or monoamine oxidases (MAOs) .
  • Cellular Uptake: LogP values (~2.8) predict moderate blood-brain barrier permeability, relevant for neuropharmacology studies .

Advanced: How can contradictory receptor binding data across assays be addressed?

  • Assay Standardization: Ensure consistent buffer pH, temperature, and ion concentrations (e.g., Mg²⁺ impacts GPCR binding) .
  • Orthogonal Validation: Combine radioligand displacement assays with functional readouts (e.g., cAMP accumulation or calcium flux) .
  • Allosteric Modulation: Test for non-competitive inhibition using Schild analysis or negative cooperativity models .

Basic: What are the recommended storage conditions and stability profiles?

  • Storage: Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation. Use amber vials to limit photodegradation .
  • Stability Testing: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., demethylation or hydrolysis) .

Advanced: What strategies are used to elucidate the compound’s mechanism of action in complex cellular systems?

  • CRISPR Knockdown: Silence candidate receptors (e.g., 5-HT₂A) to assess dependency .
  • Metabolomics: LC-MS-based profiling identifies downstream metabolites or pathway alterations .
  • Cryo-EM/Structural Biology: Resolve ligand-receptor complexes to map binding pockets (e.g., using β-arrestin recruitment assays) .

Basic: How is stereochemical purity ensured during synthesis?

  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Optical Rotation: Compare experimental [α]D values with literature data for enantiopure standards .

Advanced: What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET Prediction: Software like SwissADME or ADMET Predictor estimates bioavailability, CYP inhibition, and hERG liability .
  • Molecular Dynamics (MD): Simulate membrane permeability or protein-ligand binding stability (e.g., GROMACS or Desmond) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine
Reactant of Route 2
2-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)ethan-1-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。